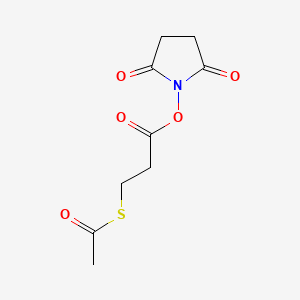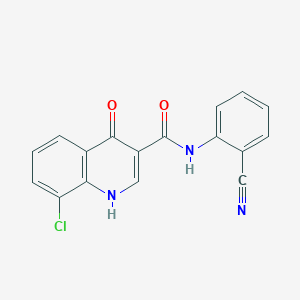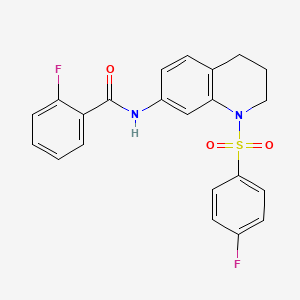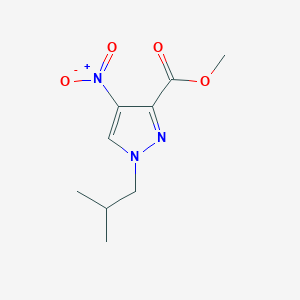![molecular formula C10H14ClNO2 B2517759 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride CAS No. 42287-96-7](/img/structure/B2517759.png)
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride is a compound that has been studied for its potential applications in various fields of medicinal chemistry. It is structurally related to a variety of compounds that have been synthesized and evaluated for their biological activities, such as anti-ulcer agents, uterine relaxants, EP3 receptor antagonists, and GABA B receptor antagonists .
Synthesis Analysis
The synthesis of related compounds often involves novel routes and strategies to introduce functional groups that confer the desired biological activity. For instance, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives was achieved using O-(mesitylsulfonyl)hydroxylamine and in situ coupling with a N-Boc-protected amino acid, which resulted in compounds with interesting conformational properties . Similarly, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as uterine relaxants involved a novel synthetic route . These methods highlight the complexity and innovation required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of a related compound, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, was determined by X-ray analysis, revealing a rigid bent-rod like conformation and a dimerized arrangement in the crystal form . This detailed structural information is crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various reactions. For example, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives involved specific reactions tailored to introduce the desired substituents, such as chlorination, to yield compounds with antagonist activity at the GABAB receptor . The choice of reaction solvent was also shown to influence the behavior of related compounds during nitrosation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and infrared spectrum, are important for their characterization and for the optimization of their synthesis and purification processes. For example, the racemic structure of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride was examined to facilitate its optical resolution, which is a critical step in obtaining optically active pharmaceuticals . Understanding these properties is essential for the development of compounds with improved pharmacological profiles.
Applications De Recherche Scientifique
Alternative to Phenolation of Aliphatic Hydroxyls
3-(4-Hydroxyphenyl)propanoic acid, a compound similar to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, has been investigated for its potential as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach can lead to the creation of almost 100% bio-based benzoxazine end-capped molecules with promising thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
Chiral Synthesis in Drug Development
3-Chloro-1-phenyl-1-propanol, related to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, is used in the asymmetric synthesis of antidepressant drugs. The research highlights the potential of microbial reductases, particularly yeast reductase, in producing high-purity chiral alcohols, indicating its significant role in pharmaceutical intermediate synthesis (Y. Choi et al., 2010).
Reactivity in Organic Synthesis
Research on 3-(Trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid, structurally similar to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, provides insights into their unique reactivity properties. Such studies are vital for understanding the complex reactions and potential applications of these compounds in organic synthesis (Z. Qiang et al., 2010).
Anti-Ulcer Agent Structural Analysis
The crystal and molecular structures of an anti-ulcer agent related to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride have been determined, offering insights into the drug's molecular interactions and potential efficacy (K. Koyano et al., 1986).
Anti-Inflammatory Activity of Phenolic Compounds
Studies on new phenolic compounds derived from leaves of Eucommia ulmoides Oliv., structurally related to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, have been conducted to explore their anti-inflammatory activities. Such research contributes to the understanding of natural compounds' therapeutic potentials (Xiaolei Ren et al., 2021).
Ammonolysis in Compound Synthesis
Research on ammonolysis of compounds similar to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride provides valuable insights into chemical transformations and synthesis techniques important for various industrial applications (SuamiTetsuo et al., 1956).
Asymmetric Hydrogenation in Pharmaceutical Synthesis
The preparation of optically pure compounds through asymmetric hydrogenation, using substrates related to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, is critical in pharmaceutical synthesis. This research highlights the importance of chiral catalysts and reaction conditions in producing enantiomerically pure pharmaceutical intermediates (N. J. O'reilly et al., 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(aminomethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-2-8(6-9)4-5-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFSHDNAZCWCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)


![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

